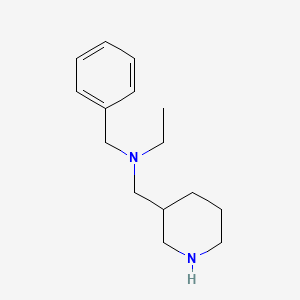

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine

Description

N-Benzyl-N-(piperidin-3-ylmethyl)ethanamine is a tertiary amine characterized by a benzyl group, a piperidin-3-ylmethyl substituent, and an ethanamine backbone. Its molecular formula is C₁₆H₂₆N₂ (calculated based on structural analogs in ). The piperidine ring and benzyl group contribute to its lipophilicity, which may influence blood-brain barrier permeability .

Properties

IUPAC Name |

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16-11-15/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMDVZQLPOVYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(piperidin-3-ylmethyl)ethanamine typically involves the reaction of benzyl chloride with piperidine, followed by the introduction of an ethanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(piperidin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine. This interaction inhibits the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Substituent Variations in the Piperidine and Benzyl Groups

N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine (CAS: 1021145-24-3):

- Structural Difference : The ethanamine backbone is replaced with a bulkier isopropyl group.

- Impact : Increased steric hindrance may reduce binding affinity to certain receptors compared to the ethanamine analog. The molecular formula is C₁₆H₂₆N₂ , identical to the target compound, but the branching alters physicochemical properties .

- 2-(4-Methoxyphenyl)-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]ethanamine (): Structural Difference: A 4-methoxyphenyl group replaces the benzyl substituent, and a pyrazole ring is introduced. The pyrazole moiety may confer selectivity for specific enzyme targets .

Heterocyclic and Aromatic Substitutions

- N-Benzyl-N-((2-chlorothiazol-5-yl)methyl)-2-(methylthio)ethanamine (): Structural Difference: A chlorothiazole ring replaces the piperidine group, and a methylthio group is added. Such modifications are linked to insecticidal activity in related compounds .

Pharmacological Potential

- Toxicity Profile: While NBOMe compounds () are highly toxic due to their 2C-X backbone, the absence of a dimethoxyphenyl group in the target compound may reduce hallucinogenic risks.

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-benzyl-N-(piperidin-3-ylmethyl)ethanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology, particularly due to its interactions with various biological systems. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and the results of relevant studies.

The biological activity of this compound is largely attributed to its ability to interact with cholinesterase enzymes. The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .

1. Neuropharmacological Effects

This compound has been studied for its potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest that the compound may have stimulant or psychoactive properties, making it a candidate for research in neuropharmacology and psychiatry.

2. Anticancer Potential

Recent studies have indicated that derivatives of piperidine, including this compound, may exhibit anticancer activity. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The structural modifications in these compounds can enhance their binding affinity to cancer-related targets.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some studies suggest that piperidine derivatives possess antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within pathogens .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuropharmacological Studies : In vitro assays demonstrated that this compound significantly inhibited AChE with an IC50 value comparable to known inhibitors like donepezil . The compound's ability to penetrate the blood-brain barrier enhances its potential effectiveness in treating neurodegenerative diseases.

- Anticancer Research : A study investigating piperidine derivatives found that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This suggests a multi-targeted approach could be beneficial for developing new cancer therapies.

- Antimicrobial Tests : In vitro tests revealed that certain derivatives exhibited significant antibacterial effects against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.